molecular formula C15H12N2O3S B8735511 2-{4-[4-(Methylsulfonyl)phenyl]-1,3-oxazol-2-yl}pyridine

2-{4-[4-(Methylsulfonyl)phenyl]-1,3-oxazol-2-yl}pyridine

Cat. No.: B8735511
M. Wt: 300.3 g/mol
InChI Key: NILSDLTYOMPGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[4-(Methylsulfonyl)phenyl]-1,3-oxazol-2-yl}pyridine is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)-2-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C15H12N2O3S/c1-21(18,19)12-7-5-11(6-8-12)14-10-20-15(17-14)13-4-2-3-9-16-13/h2-10H,1H3

InChI Key

NILSDLTYOMPGMQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of the 2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone (500 mg, 1.8 mmol) and pyridine 2-carboxamide (551 mg, 4.51 mmol) was heated to 150° C. for 1 hour. Then the reaction mixture was cooled, and partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate twice, and the combined organic layers were washed with water and brine, dried over MgSO4. After concentration, the solid residue was dissolved in methanol and subject to mass-directed HPLC purification to give 21 mg of 2-{4-[4-(methylsulfonyl)phenyl]-1,3-oxazol-2-yl}pyridine. LCMS: m/z 301.0 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step One

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